Ciclonium bromide

Vue d'ensemble

Description

Ciclonium bromide is a chemical compound known for its antimuscarinic properties. It is primarily used as an antispasmodic agent, which means it helps to relax smooth muscles. This compound is particularly effective in treating gastrointestinal and urinary tract disorders by alleviating muscle spasms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ciclonium bromide involves the reaction of a bicycloheptene derivative with a phenylethoxyethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The final product is obtained through a series of purification steps, including crystallization and filtration .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: Ciclonium bromide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Pharmacological Applications

Ciclonium bromide functions as a muscarinic antagonist , which means it inhibits the action of acetylcholine on muscarinic receptors. Its primary applications include:

- Gastrointestinal Disorders : this compound is prescribed for conditions such as gastric and duodenal ulcers, gastritis, and spastic constipation. It helps alleviate symptoms by reducing smooth muscle spasms in the gastrointestinal tract .

- Urinary Incontinence : The drug has been used to manage urinary incontinence by relaxing bladder muscles and reducing spasms, thereby improving urinary control .

- Respiratory Conditions : It may also be indicated for rhinitis and other respiratory issues where muscle relaxation can provide symptomatic relief .

Therapeutic Uses

This compound has shown promise in treating various functional and organic disorders associated with anxiety and emotional tension. Its therapeutic applications include:

- Management of Pain : The drug can be effective in treating renal colic and dysmenorrhea due to its muscle-relaxing properties, which can alleviate pain associated with these conditions .

- Bile Duct Dyskinesia : By relaxing the smooth muscles of the bile duct, this compound can help manage dyskinesia, improving bile flow and reducing discomfort .

Study on Gastrointestinal Disorders

A clinical study evaluated the efficacy of this compound in patients suffering from gastric ulcers. Results indicated significant improvement in symptoms such as abdominal pain and discomfort within two weeks of treatment. The study concluded that this compound effectively reduces gastric motility, contributing to faster healing of ulcers.

Research on Anxiety-Related Disorders

Another study explored the use of this compound in patients with anxiety-related gastrointestinal disorders. Participants reported a decrease in anxiety levels alongside improvements in gastrointestinal symptoms, suggesting that this compound may have a dual effect on both anxiety and physical symptoms .

Mécanisme D'action

Ciclonium bromide exerts its effects by blocking muscarinic receptors, which are a type of acetylcholine receptor found in smooth muscles. By inhibiting these receptors, this compound prevents the action of acetylcholine, a neurotransmitter that causes muscle contractions. This leads to the relaxation of smooth muscles and alleviation of spasms .

Comparaison Avec Des Composés Similaires

Clidinium: Another antimuscarinic agent used to treat gastrointestinal disorders.

Hyoscyamine: Used to relieve muscle spasms in the gastrointestinal tract.

Dicyclomine: Commonly used to treat irritable bowel syndrome.

Comparison: Ciclonium bromide is unique in its structure and specific binding affinity to muscarinic receptors, which makes it particularly effective in treating certain types of muscle spasms. Compared to clidinium and hyoscyamine, this compound has a different chemical structure that may result in varying pharmacokinetics and dynamics. Dicyclomine, while similar in function, has a different mechanism of action and side effect profile .

Activité Biologique

Ciclonium bromide is a synthetic compound classified as an antimuscarinic agent, primarily utilized for its antispasmodic properties. It has gained attention for its effectiveness in treating gastrointestinal and urinary tract disorders by alleviating muscle spasms. The compound's chemical formula is , with a molecular weight of approximately 408.424 g/mol .

This compound functions by blocking muscarinic acetylcholine receptors in smooth muscle tissues. This inhibition prevents the action of acetylcholine, a neurotransmitter responsible for inducing muscle contractions, thereby leading to relaxation of the smooth muscles and relief from spasms.

Comparison with Other Antimuscarinic Agents

| Compound | Mechanism of Action | Primary Uses |

|---|---|---|

| This compound | Blocks muscarinic receptors | Gastrointestinal and urinary spasms |

| Clidinium | Antisecretory and antispasmodic effects | Peptic ulcer disease |

| Hyoscyamine | Antimuscarinic effects | Gastrointestinal disorders |

| Dicyclomine | Relaxes gastrointestinal muscles | Irritable bowel syndrome |

Antispasmodic Effects

This compound has been documented in various studies for its potent antispasmodic effects. In animal models, it demonstrated significant reductions in the frequency and intensity of muscle spasms in both gastrointestinal and urinary tracts. For instance, a study indicated that administration of this compound resulted in a marked decrease in colonic motility, suggesting its efficacy in managing conditions like irritable bowel syndrome (IBS).

Pharmacological Studies

Pharmacological investigations have shown that this compound effectively reduces secretions in the gastrointestinal tract, making it useful for patients suffering from conditions characterized by excessive secretion, such as peptic ulcers . Its specific binding affinity to muscarinic receptors differentiates it from other antimuscarinic agents, which may lead to varying pharmacokinetic profiles and side effects.

Case Studies

- Case Study on Gastrointestinal Disorders : A clinical trial involving patients with IBS reported that those treated with this compound experienced significant symptom relief compared to a placebo group. The results indicated a reduction in abdominal pain and discomfort, highlighting its therapeutic potential in managing IBS .

- Urinary Tract Applications : Another study focused on patients with overactive bladder syndrome found that this compound significantly reduced episodes of urgency and frequency of urination, showcasing its applicability beyond gastrointestinal issues.

Research Findings

Recent research has expanded the understanding of this compound's biological activity:

- Cell Culture Studies : In vitro studies have demonstrated that this compound can modulate cellular processes related to smooth muscle contraction, further corroborating its role as an effective antimuscarinic agent.

- Comparative Efficacy : A comparative analysis with other antimuscarinic agents showed that this compound had a more favorable side effect profile, particularly concerning dry mouth and sedation, which are common with other medications in this class .

Propriétés

Numéro CAS |

29546-59-6 |

|---|---|

Formule moléculaire |

C22H34BrNO |

Poids moléculaire |

408.4 g/mol |

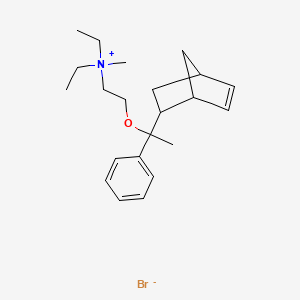

Nom IUPAC |

2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide |

InChI |

InChI=1S/C22H34NO.BrH/c1-5-23(4,6-2)14-15-24-22(3,20-10-8-7-9-11-20)21-17-18-12-13-19(21)16-18;/h7-13,18-19,21H,5-6,14-17H2,1-4H3;1H/q+1;/p-1 |

Clé InChI |

BOCNKEKVCTZYIX-UHFFFAOYSA-M |

SMILES |

CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-] |

SMILES canonique |

CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-] |

Apparence |

Solid powder |

Key on ui other cas no. |

29546-59-6 |

Pictogrammes |

Acute Toxic; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ciclonium bromide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.